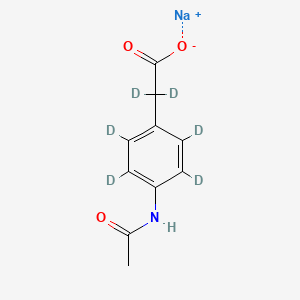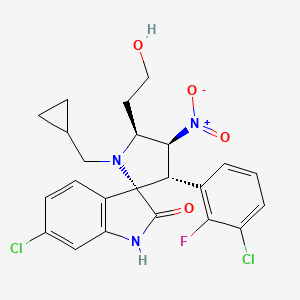
Prostate Specific Antigen Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostate Specific Antigen Substrate is a compound closely related to Prostate Specific Antigen, a serine protease produced by the epithelial cells of the prostate gland. Prostate Specific Antigen is widely known for its role as a biomarker in the diagnosis and monitoring of prostate cancer. The substrate of Prostate Specific Antigen is crucial for understanding the enzyme’s activity and its biological implications, particularly in the context of prostate cancer progression and fertility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prostate Specific Antigen Substrate typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the substrate is inserted into a suitable expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the substrate, which is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Prostate Specific Antigen Substrate undergoes various chemical reactions, including:
Hydrolysis: The primary reaction catalyzed by Prostate Specific Antigen, where the substrate is cleaved into smaller peptides or amino acids.
Oxidation and Reduction: These reactions can modify the substrate’s amino acid residues, affecting its interaction with Prostate Specific Antigen.
Substitution: Specific amino acid residues in the substrate can be substituted to study the enzyme’s specificity and activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH and temperature.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products: The major products formed from these reactions include smaller peptides and free amino acids, which can be analyzed to determine the enzyme’s activity and specificity.
Aplicaciones Científicas De Investigación
Prostate Specific Antigen Substrate has numerous applications in scientific research:
Chemistry: Used to study the catalytic mechanisms of serine proteases and to develop inhibitors that can modulate enzyme activity.
Biology: Helps in understanding the physiological role of Prostate Specific Antigen in seminal fluid liquefaction and fertility.
Medicine: Crucial for developing diagnostic assays for prostate cancer and for designing targeted therapies that inhibit Prostate Specific Antigen activity.
Industry: Employed in the production of diagnostic kits and therapeutic agents targeting Prostate Specific Antigen.
Mecanismo De Acción
Prostate Specific Antigen Substrate interacts with the active site of Prostate Specific Antigen, where it undergoes hydrolysis. The enzyme’s catalytic triad, consisting of histidine, aspartic acid, and serine residues, facilitates the cleavage of peptide bonds in the substrate. This process releases smaller peptides or amino acids, which can then participate in various biological functions. The cleavage of insulin-like growth factor binding protein-3 (IGFBP3) by Prostate Specific Antigen, for example, releases insulin-like growth factor, enhancing its mitogenic capabilities .
Comparación Con Compuestos Similares
Prostate Specific Antigen Substrate can be compared with other substrates of serine proteases, such as:
Tissue Kallikrein Substrate: Unlike Prostate Specific Antigen, tissue kallikrein exhibits trypsin-like activity.
Chymotrypsin Substrate: Shares chymotrypsin-like activity with Prostate Specific Antigen but differs in substrate specificity.
Trypsin Substrate: Exhibits trypsin-like activity, contrasting with the chymotrypsin-like activity of Prostate Specific Antigen.
The uniqueness of this compound lies in its specificity for Prostate Specific Antigen, making it an invaluable tool for studying the enzyme’s role in prostate cancer and fertility.
Propiedades
Fórmula molecular |
C44H64N12O13 |
|---|---|
Peso molecular |
969.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(morpholine-4-carbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
InChI |
InChI=1S/C44H64N12O13/c1-24(2)16-31(40(63)51-30(9-10-36(46)59)38(61)49-26-7-8-28-25(3)17-37(60)69-35(28)19-26)52-39(62)29(6-4-5-11-45)50-42(65)33(21-57)54-43(66)34(22-58)53-41(64)32(18-27-20-47-23-48-27)55-44(67)56-12-14-68-15-13-56/h7-8,17,19-20,23-24,29-34,57-58H,4-6,9-16,18,21-22,45H2,1-3H3,(H2,46,59)(H,47,48)(H,49,61)(H,50,65)(H,51,63)(H,52,62)(H,53,64)(H,54,66)(H,55,67)/t29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
NEIZLGXRBMPOOJ-CVUOCSEZSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)N4CCOCC4 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


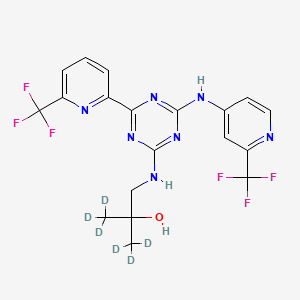
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
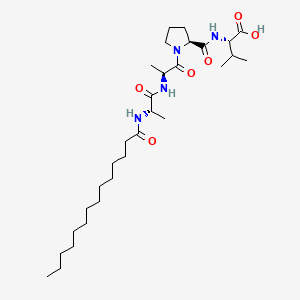
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
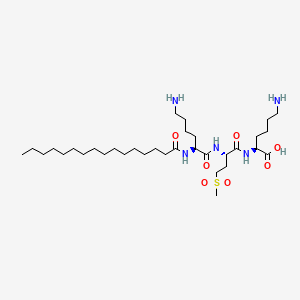
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
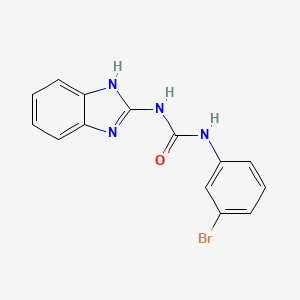

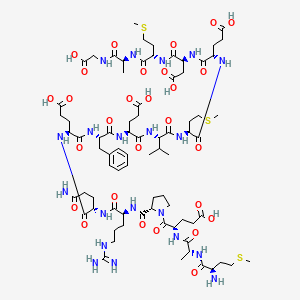
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
